4-[(E)-(Phenylimino)methyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19795-97-2 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H,14H2 |
InChI Key |
SJODUPXVNHRQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Condensation Approaches for Primary Synthesis
The most common and direct method for synthesizing 4-[(E)-(Phenylimino)methyl]aniline and related imines is the condensation reaction between an aniline (B41778) and a benzaldehyde (B42025) derivative. This reaction, while straightforward, is subject to various influencing factors that can be fine-tuned to enhance yield and purity.
Optimization of Reaction Conditions: Solvent Effects, Temperature Regimes, and Catalytic Influence
The efficiency of the condensation reaction is highly dependent on the chosen solvent, reaction temperature, and the presence or absence of a catalyst.
Solvent Effects: A range of solvents can be employed for this synthesis, with the choice often impacting reaction time and product yield. For instance, the reaction of aniline derivatives with substituted benzaldehydes has been successfully carried out in solvents like methanol (B129727) and dimethylformamide (DMF). tandfonline.commdpi.com In some cases, a mixture of solvents, such as water and dichloromethane (B109758) (CH2Cl2), has been shown to be effective, allowing for easy extraction of the product. nih.gov The use of protic solvents like ethanol (B145695) can facilitate the reaction by participating in the proton transfer steps of the mechanism. tandfonline.comyoutube.com
Temperature Regimes: The reaction temperature is a critical parameter. While some condensation reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. mdpi.comnih.gov For example, refluxing the reactants in methanol or DMF for several hours is a common practice. tandfonline.commdpi.com However, in specific optimized protocols, the reaction can be completed in as little as 5 to 60 minutes at room temperature. nih.gov It has been noted that increasing the temperature does not always lead to better results and can sometimes result in lower yields. researchgate.net
Catalytic Influence: Acid catalysis is frequently employed to accelerate the formation of imines. youtube.comlibretexts.org The catalyst, typically an acid, protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. libretexts.org However, the pH must be carefully controlled, as excessive acidity can lead to the protonation of the amine nucleophile, rendering it unreactive. libretexts.orgkhanacademy.org Interestingly, catalyst-free conditions have also been developed, particularly when using highly reactive substrates or specific solvent systems. nih.gov For instance, a protocol using a water/dichloromethane mixture has been shown to proceed efficiently without a catalyst. nih.gov
Table 1: Optimization of Reaction Conditions for Imine Synthesis
| Solvent | Temperature | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Methanol | Room Temperature | None | 5-60 min | High | nih.gov |
| DMF | Reflux | None | 8 h | Not specified | tandfonline.com |
| Methanol | Reflux (80 °C) | None | 8 h | Not specified | mdpi.com |
| Water/CH2Cl2 (4:1) | Room Temperature | None | 5-60 min | Up to 91% | nih.gov |
Green Chemistry Principles Applied to Synthesis Protocols, including Aqueous Phase Condensation
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of imines, this has translated into protocols that minimize the use of hazardous solvents and catalysts. A notable advancement is the development of catalyst-free and solvent-free, or aqueous-phase, condensation reactions. nih.gov
One such protocol involves the reaction of anilines with aldehydes in a mixture of water and dichloromethane at room temperature. nih.gov This method not only avoids the use of harsh catalysts but also simplifies the workup procedure, as the product can be easily extracted into the organic phase. nih.gov Such approaches align with the principles of green chemistry by reducing waste and energy consumption. The use of water as a primary solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability.
Derivatization and Functionalization Strategies of the Aniline Moiety and Phenylimine Group
The this compound scaffold offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. Both the aniline ring and the phenylimine group can be targeted for functionalization.
The aniline moiety can be substituted with various functional groups, either by starting with a pre-functionalized aniline or by subsequent modification of the synthesized imine. For example, the presence of fluorine-containing groups on the aromatic ring has been shown to be well-tolerated in the synthesis, leading to products with potentially altered physicochemical properties. nih.gov Similarly, other functional groups can be introduced to modulate the electronic and steric properties of the molecule.
The imine (C=N) bond itself is a key functional group that can undergo a variety of chemical transformations. One of the most common reactions is reduction to form the corresponding secondary amine. This is often achieved using reducing agents like sodium borohydride. mdpi.com This reduction is a crucial step in the synthesis of more complex molecules where the secondary amine linkage is a desired structural motif. mdpi.com
Mechanistic Elucidation of Imine Formation and Reaction Pathways
The formation of an imine from an aldehyde and a primary amine is a reversible, multi-step process that is typically acid-catalyzed. youtube.comlibretexts.org The generally accepted mechanism involves the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a tetrahedral intermediate called a carbinolamine. youtube.comlibretexts.org
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, forming a zwitterionic intermediate or occurring in a concerted fashion with the subsequent step. libretexts.org
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated to form a good leaving group, water. libretexts.orglibretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. youtube.comlibretexts.org
Deprotonation: A base, which can be the solvent or another amine molecule, removes a proton from the nitrogen atom of the iminium ion to yield the final neutral imine product. youtube.comlibretexts.org
The entire process is an equilibrium, and the reaction can be driven to completion by removing the water that is formed, for instance, by azeotropic distillation or by using a dehydrating agent. youtube.commasterorganicchemistry.com The pH of the reaction medium is crucial; the reaction rate is often maximal around a pH of 5. libretexts.org At lower pH, the amine is protonated and no longer nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org
Advanced Structural Elucidation and Solid State Characteristics
Comprehensive Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the characterization of 4-[(E)-(Phenylimino)methyl]aniline, offering a non-destructive window into its molecular vibrations, electronic structure, and the connectivity of its atoms.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in the this compound molecule. The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of its constituent bonds. researchgate.netojp.gov
The most prominent feature in the IR spectrum is the stretching vibration of the imine or azomethine group (C=N). This bond typically gives rise to a strong absorption band in the region of 1603-1630 cm⁻¹. nih.gov The presence of aromatic rings is confirmed by C=C stretching vibrations, which are observed in the 1468–1585 cm⁻¹ range. nih.gov Aromatic C-H in-plane bending modes are found between 1005–1292 cm⁻¹, while the corresponding out-of-plane bending vibrations appear in the 702–973 cm⁻¹ region. researchgate.netnih.gov The N-H stretching vibration of the primary amine group (-NH₂) is also a key diagnostic feature.
A summary of typical vibrational frequencies for this compound and related Schiff bases is presented below:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
| Imine (C=N) Stretch | 1603 - 1630 | nih.gov |
| Aromatic (C=C) Stretch | 1468 - 1585 | nih.gov |
| Aromatic C-H In-Plane Bend | 1005 - 1292 | nih.gov |
| Aromatic C-H Out-of-Plane Bend | 702 - 973 | researchgate.netnih.gov |
| N-H Stretch (Amine) | 3350 - 3450 | researchgate.net |
These vibrational signatures collectively provide a definitive fingerprint for the molecule, confirming the successful synthesis and purity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and the chemical environment of nuclei within the this compound structure.
In the ¹H NMR spectrum, the proton of the azomethine group (–N=CH–) is particularly diagnostic, appearing as a distinct singlet typically downfield, around 8.30 ppm. nih.gov The aromatic protons on the two phenyl rings resonate in the range of 6.89 to 7.73 ppm, often showing complex splitting patterns due to spin-spin coupling. nih.gov
The ¹³C NMR spectrum provides complementary information, with the imine carbon (C=N) signal appearing in the range of 158-162 ppm. The aromatic carbons show a series of signals between 114 and 152 ppm.
To resolve complex spectral overlaps and definitively assign signals, various two-dimensional (2D) NMR techniques are employed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net These experiments reveal correlations between protons, between protons and the carbons they are attached to, and between protons and carbons separated by several bonds, respectively, thereby confirming the complete molecular framework.
| Nucleus / Group | Typical Chemical Shift (δ, ppm) | Source(s) |
| ¹H NMR | ||
| Azomethine H | ~8.30 | nih.gov |
| Aromatic H | 6.89 - 7.73 | nih.gov |
| Amine H₂ | Variable, broad | |
| ¹³C NMR | ||
| Imine C | 158 - 162 | researchgate.net |
| Aromatic C | 114 - 152 | nih.govresearchgate.net |
UV-Visible (UV-Vis) and photoluminescence spectroscopies probe the electronic transitions within the molecule, providing insight into its color and optical properties. The electronic spectrum of this compound is dominated by two main types of transitions: π → π* and n → π*.
The high-intensity absorption bands, typically observed in the UV region, are assigned to π → π* transitions associated with the extensive conjugation across the phenyl rings and the imine bridge. Lower energy, and generally less intense, absorption bands can be attributed to n → π* transitions, involving the non-bonding electrons on the nitrogen atoms. researchgate.net Related Schiff bases are known to exhibit absorption maxima that can extend into the visible region, with some showing absorption peaks around 400 nm. researchgate.net
While not always strongly emissive, some Schiff bases exhibit photoluminescence (fluorescence or phosphorescence) upon excitation. The emission properties are highly sensitive to the molecular structure and the surrounding environment. The study of these properties is crucial for applications in optoelectronic devices and as fluorescent probes.
X-ray Crystallography and Polymorphism Studies
While spectroscopic methods provide information about molecular connectivity and functional groups, only X-ray crystallography can reveal the absolute molecular structure in the solid state with atomic precision.
Single-crystal X-ray diffraction analysis provides unequivocal proof of the molecular structure of this compound. It confirms the E-configuration about the C=N double bond, where the two phenyl rings are positioned on opposite sides of the double bond. nih.gov
The analysis yields precise bond lengths, bond angles, and torsion angles. For example, the C=N bond length in similar structures is typically around 1.275 Å. nih.gov The molecule is generally not perfectly planar; there is a significant dihedral angle between the two aromatic rings, which can vary depending on the substitution pattern. In related structures, this twist can range from approximately 7° to over 50°. nih.govresearchgate.net This deviation from planarity has important implications for the extent of electronic conjugation and, consequently, the optical properties of the molecule.
| Parameter | Typical Value / System | Source(s) |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c or similar | nih.govresearchgate.net |
| C=N Bond Length (Å) | ~1.275 | nih.gov |
| Dihedral Angle (Ring A/Ring B) | 7° - 52° | nih.govresearchgate.net |
| Configuration about C=N | E (trans) | nih.gov |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for Schiff bases. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in this compound is critical for ensuring the reproducibility of its material properties.
The crystallization pathway significantly influences which polymorphic form is obtained. Factors such as the choice of solvent, rate of cooling, and temperature can direct the crystallization towards a specific form. researchgate.net For instance, slow evaporation of a methanolic solution is a common method for obtaining single crystals of Schiff bases suitable for X-ray diffraction. researchgate.net The investigation of different crystallization conditions is essential to identify and characterize potential polymorphs of this compound. Research on related compounds has identified multiple polymorphic forms, such as two distinct triclinic polymorphs for a similar aniline (B41778) derivative, highlighting the structural versatility of this class of molecules. nih.gov
Characterization of Intramolecular and Intermolecular Interactions (Hydrogen Bonding, Van der Waals Forces, Halogen Bonding)
While this compound itself lacks the ortho-hydroxyl group responsible for the strong intramolecular hydrogen bonds seen in many Schiff bases, its molecular structure and those of its derivatives are stabilized by a variety of other non-covalent interactions. In the solid state, the crystal packing is often governed by a combination of weak hydrogen bonds and van der Waals forces.
Hydrogen Bonding: In related benzylideneaniline (B1666777) structures, intermolecular hydrogen bonds are crucial for defining the crystal lattice. Weak C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule, can lead to the formation of stable arrangements like inversion dimers. researchgate.netnih.gov For instance, derivatives such as 4-methylanilinium 4-hydroxybenzenesulfonate (B8699630) form extensive three-dimensional networks through N-H···O hydrogen bonds. nih.gov In the absence of strong hydrogen bond donors, these weaker interactions become dominant in determining the supramolecular assembly. eurjchem.comresearchgate.netresearchgate.net
For comparison, structurally related o-hydroxy Schiff bases, such as N-salicylideneanilines, are characterized by a strong intramolecular O-H···N hydrogen bond. researchgate.netias.ac.inresearchgate.net This interaction creates a stable six-membered ring and is a defining feature of the phenol-imine tautomer. nih.gov
Van der Waals Forces: These non-specific interactions are fundamental to the stability of the crystal packing in many organic molecules, including Schiff bases. In cases where strong, directional hydrogen bonds are absent, van der Waals forces are the primary contributors to the cohesive energy of the crystal. researchgate.net
Halogen Bonding: The introduction of halogen substituents into the molecular framework of this compound opens the possibility for halogen bonding. This is an interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like a nitrogen atom. In certain 4-anilino-5-fluoroquinazoline derivatives, a Br···N halogen bond has been identified, influencing the conformational orientation of the aniline ring. nih.gov Furthermore, halogen substituents can significantly alter the planarity and crystal packing of the molecule, as seen in the different polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol. nih.gov The synthesis of various halogenated derivatives is well-documented, highlighting the importance of these interactions in designing new materials. nih.gov
| Interaction Type | Description | Example Compound(s) | Reference(s) |
|---|---|---|---|
| C-H···π Hydrogen Bond | Intermolecular interaction between a C-H bond and a π-system of an aromatic ring, often forming dimers. | (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | researchgate.net, nih.gov |
| N-H···O Hydrogen Bond | Intermolecular bond between an N-H donor and an oxygen acceptor, creating extensive networks. | 4-Methylanilinium 4-hydroxybenzenesulfonate | nih.gov |
| O-H···N Hydrogen Bond | Strong intramolecular bond in o-hydroxy Schiff bases, forming a stable six-membered ring. | N-Salicylideneanilines, (E)-4-bromo-2-[(phenylimino)methyl]phenol | ias.ac.in, nih.gov |
| Van der Waals Forces | General attractive forces that contribute to overall crystal stability. | (R)-(–)-[1-(1-Naphthyl)ethyl]salicylaldimine | researchgate.net |
| Halogen Bonding | Directional interaction involving a halogen atom (e.g., Br···N), influencing molecular conformation. | 4-Anilino-6,7-ethylenedioxy-5-fluoroquinazoline derivative | nih.gov |
Tautomeric Equilibria and Conformational Analysis
Tautomerism, the interconversion of structural isomers through proton migration, is a key phenomenon in many Schiff bases, profoundly influencing their structure and properties.
Phenol-Imine and Keto-Enamine Tautomerism in Structurally Related Systems
The classic example of tautomerism in Schiff bases occurs in systems containing an ortho-hydroxyl group relative to the imine linkage, such as N-salicylideneanilines. rsc.org These compounds can exist in a dynamic equilibrium between two forms: the phenol-imine (or enol-imine) form and the keto-enamine form. ias.ac.inrsc.org The phenol-imine tautomer is characterized by an intact phenolic ring and an intramolecular O-H···N hydrogen bond. researchgate.net In contrast, the keto-enamine tautomer is formed via an intramolecular proton transfer from the phenolic oxygen to the imine nitrogen, resulting in a N-H···O hydrogen bond and a quinoidal structure in the ring. ias.ac.innih.gov
The position of this equilibrium is highly sensitive to external factors.
Solvent Effects: In nonpolar solvents, the phenol-imine form is generally more stable. aip.org However, polar and protic solvents can stabilize the more polar keto-enamine tautomer, shifting the equilibrium. nih.govaip.orgacs.org
Solid State: In the crystalline phase, packing forces can trap the molecule in either the phenol-imine or the keto-enamine conformation, which may not be the most stable form in solution. rsc.orgrsc.org
Electronic Effects: The electronic nature of substituents on the aromatic rings can also influence the equilibrium. Electron-donating or electron-withdrawing groups can favor one tautomer over the other by altering the acidity of the phenol (B47542) proton and the basicity of the imine nitrogen. rsc.orgacs.org
Influence of Tautomerism on Molecular Conformation, Planarity, and Electronic Structure
The shift between phenol-imine and keto-enamine tautomers induces significant changes in the molecule's geometry and electronic landscape.
Electronic Structure: The electronic structure is fundamentally different for each tautomer. The phenol-imine form possesses a π-electron system delocalized across the salicylidene ring. researchgate.net Upon proton transfer to the keto-enamine form, this aromaticity is lost and replaced by a cyclohexadienone-like structure. nih.gov This rearrangement involves significant π-electron redistribution, altering the bond order of key functional groups. researchgate.net For example, the phenolic C-O bond gains double-bond character (C=O), while the imine C=N double bond becomes a C-N single bond. acs.org These electronic changes are responsible for the distinct spectroscopic signatures of the two tautomers and are the basis for the photochromic and thermochromic behaviors observed in many N-salicylideneaniline derivatives. nih.govrsc.orgaip.org
| Feature | Phenol-Imine Tautomer | Keto-Enamine Tautomer | Reference(s) |
|---|---|---|---|
| Intramolecular H-Bond | O-H···N | N-H···O | researchgate.net, ias.ac.in |
| Key Bonds | Phenolic C-O, Imine C=N | Quinoidal C=O, Amine C-N | acs.org |
| "Salicylidene" Ring State | Aromatic | Non-aromatic (Quinoidal) | nih.gov |
| Conjugation | π-system across the phenolic ring and imine bond. | Altered π-system involving the quinoid ring. | researchgate.net, aip.org |
| Stability in Solvents | Favored in nonpolar solvents. | Can be stabilized by polar/protic solvents. | aip.org, nih.gov |
Computational Chemistry and Theoretical Modelling
Quantum Chemical Investigations (Density Functional Theory and Hartree-Fock Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental tools for studying the electronic structure of molecules. researchgate.net These ab initio and DFT approaches provide detailed information on geometry, stability, and electronic properties. researchgate.netacs.org
The first step in the computational analysis of 4-[(E)-(Phenylimino)methyl]aniline is geometry optimization. This process uses methods like DFT, commonly with the B3LYP functional, and HF, coupled with basis sets such as 6-311++G(d,p), to find the lowest energy conformation of the molecule. mdpi.com The calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles.
A critical parameter for this and related N-benzylideneaniline compounds is the dihedral angle between the two phenyl rings. nih.gov This angle, which defines the twist of the molecule, significantly influences the extent of π-conjugation across the imine bridge. For similar Schiff bases, this angle is often found to be non-zero due to steric hindrance, which disrupts the planarity and affects the electronic properties of the molecule. researchgate.net The molecule adopts an E configuration around the C=N double bond, which is generally the more stable isomer. researchgate.netresearchgate.net
| Parameter | Typical Calculated Value | Method/Basis Set |
|---|---|---|
| C=N Bond Length | ~1.28 Å | DFT/B3LYP/6-311G(d,p) |
| C-N Single Bond Length | ~1.42 Å | DFT/B3LYP/6-311G(d,p) |
| Dihedral Angle (Phenyl Rings) | 40° - 60° | DFT/B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
For this compound, DFT calculations typically show that the HOMO is localized primarily on the electron-rich aniline (B41778) ring, while the LUMO is distributed over the imine bridge and the adjacent phenyl ring. The energy gap between the HOMO and LUMO (Eg) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net This energy gap also corresponds to the energy required for the lowest electronic transition, which can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netmdpi.com
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.0 | Electron donating ability |
| ELUMO | -1.5 to -2.0 | Electron accepting ability |
| Energy Gap (Eg) | 3.5 to 4.5 | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the imine group due to its lone pair of electrons. Positive potentials are generally located around the hydrogen atoms. researchgate.net
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / (2η) | Measure of chemical reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Molecular Dynamics Simulations and Conformational Energy Landscapes
While quantum chemical calculations provide insights into static, optimized structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.govmdpi.com By simulating the movements of atoms according to classical mechanics, MD can explore the different conformations the molecule can adopt at a given temperature.
For this compound, a key area of interest is the conformational flexibility around the single bonds linking the phenyl rings to the central imine group. manchester.ac.uk A conformational energy landscape can be mapped by performing a series of constrained geometry optimizations (a potential energy surface scan) where the key dihedral angles are systematically varied. mdpi.comnih.gov This process identifies the low-energy conformers (valleys on the landscape) and the energy barriers (saddles) that separate them. MD simulations can then show how the molecule transitions between these stable conformations, providing a more complete picture of its structural dynamics. nih.gov
Prediction and Analysis of Spectroscopic Data through Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data. olemiss.edu Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption (UV-Vis) spectrum. mdpi.comresearchgate.netmdpi.com It computes the energies of vertical electronic excitations and their corresponding oscillator strengths, which can be plotted to generate a theoretical spectrum. researchgate.netnih.gov The main absorption bands for Schiff bases are typically attributed to π → π* and n → π* transitions.
Similarly, vibrational spectra (Infrared and Raman) can be predicted by calculating the harmonic vibrational frequencies from the optimized molecular geometry using DFT. researchgate.netresearchgate.nettandfonline.com The calculated frequencies are often scaled by an empirical factor to achieve better agreement with experimental spectra. semanticscholar.org This analysis allows for the assignment of specific vibrational modes, such as the characteristic C=N imine stretch, and helps in understanding how substituents and conformation affect the vibrational properties. tandfonline.comresearchgate.net
Structure-Reactivity and Structure-Property Relationship Studies
A primary goal of computational modeling is to establish clear relationships between a molecule's structure and its resulting properties and reactivity. For this compound, several such relationships can be elucidated.
The dihedral angle between the phenyl rings is a critical structural feature that directly governs the degree of π-conjugation. A more planar conformation allows for better orbital overlap, which typically leads to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. The FMO analysis and calculated reactivity descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions. researchgate.net For instance, the MEP map and the electrophilicity index can predict the most likely sites for reactions with electrophiles and nucleophiles. tandfonline.com These computational insights are essential for designing molecules with tailored electronic, optical, or chemical properties.
Elucidation of Reaction Mechanisms via Theoretical Approaches
Theoretical and computational chemistry have proven to be invaluable tools in elucidating the intricate mechanisms of chemical reactions. In the context of Schiff base formation, such as that of this compound, density functional theory (DFT) calculations are frequently employed to map out the reaction pathways and determine the energetics of intermediates and transition states.
The formation of a Schiff base from an amine and a carbonyl compound is generally understood to proceed through a two-step mechanism. This process has been the subject of comprehensive theoretical studies, often utilizing DFT functionals like B3LYP and M06-2X. The first step involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a carbinolamine intermediate. The second and often rate-determining step is the dehydration of this carbinolamine to yield the final imine, or Schiff base.
Theoretical investigations into analogous systems have shown that the presence of catalysts, such as a single water molecule, can significantly lower the energy barriers for the proton transfer steps involved in both the formation and dehydration of the carbinolamine. The spatial arrangement of functional groups within the reactants can also facilitate intramolecular proton transfers, thereby reducing the activation energy of the reaction.
Insights into Photophysical, Spectroscopic, and Electrochemical Properties
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), offer profound insights into the electronic structure and, consequently, the photophysical, spectroscopic, and electrochemical properties of molecules like this compound. These theoretical approaches allow for the prediction and interpretation of experimental observations.
Photophysical Properties: Theoretical studies on N-benzylideneaniline, the parent compound of this compound, have focused on understanding its ground state properties and the pathways for Z-E isomerization. DFT calculations are used to optimize the geometries of the E and Z isomers in their ground states and to compute their vibrational frequencies. TD-DFT is then employed to calculate the excitation energies to the lowest excited singlet and triplet states. These calculations help in constructing potential energy curves along the torsional and inversional isomerization coordinates, providing insights into the photochemistry of the molecule. For substituted derivatives, computational studies have explored the excited-state intramolecular proton transfer (ESIPT) process, which can lead to different fluorescent tautomers. The solvent environment is also a critical factor, with theoretical models showing that a change from polar to nonpolar solvents can affect the energy barriers for these photophysical processes.
Spectroscopic Properties: DFT calculations are a powerful tool for predicting and interpreting the vibrational (IR and Raman) and electronic (UV-Vis) spectra of Schiff bases. Theoretical vibrational spectra are computed from the optimized molecular geometry and can be compared with experimental data. The assignment of observed vibrational bands is often aided by these theoretical calculations. Similarly, TD-DFT is used to predict the electronic absorption spectra. For N-benzylideneaniline and its derivatives, the predicted electronic absorption spectra from TD-DFT calculations have been shown to be in good agreement with experimental observations.
Electrochemical Properties: The electrochemical behavior of Schiff bases can be rationalized through computational analysis of their frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO are related to the ionization potential and electron affinity of the molecule, respectively. These values, in turn, provide an indication of the molecule's ability to be oxidized or reduced. DFT calculations can provide valuable data on the HOMO-LUMO energy gap, which is a key determinant of the molecule's electronic properties and reactivity. For a series of N-benzylideneaniline analogues, DFT calculations have been used to determine reactivity descriptors such as ionization energy, electron affinity, and chemical hardness.
Table 1: Calculated Properties of N-benzylideneaniline and Related Derivatives
| Property | Method | Compound | Calculated Value | Reference |
| Isomerization Barrier (Z to E) | DFT/B3LYP | N-benzylideneaniline | ~70 kJ/mol | researchgate.net |
| C=N Vibrational Frequency | DFT | N-benzylideneaniline | (Calculated values are often scaled to match experimental data) | tandfonline.com |
| Electronic Absorption (λmax) | TD-DFT | N-benzylideneaniline | (Varies with functional and basis set, generally predicts transitions in the UV region) | researchgate.net |
| HOMO-LUMO Gap | DFT | Substituted N-benzylideneanilines | (Dependent on substituents, provides insight into electronic properties) | tandfonline.com |
Advanced Materials Applications and Functional Research
Liquid Crystalline Materials Development
Derivatives of 4-[(E)-(phenylimino)methyl]aniline are integral components in the design of liquid crystalline materials. The mesomorphic properties of these compounds are highly dependent on their molecular architecture, particularly the nature of terminal substituents and the length of flexible alkyl or alkoxy chains.
Mesophase Formation and Thermal Stability Studies
The introduction of terminal groups to the core structure of this compound derivatives significantly influences their ability to form liquid crystalline phases (mesophases) and the thermal stability of these phases. Research on analogous Schiff base ester liquid crystals has shown that the type of mesophase and its temperature range are sensitive to the length of terminal alkoxy chains. For instance, in a series of 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate liquid crystals, the mesomorphic behavior is dictated by the terminal polar groups. While some derivatives exhibit a single smectic A (SmA) phase, others with different terminal groups, such as an iodo substituent, can display both smectic A and nematic (N) phases. mdpi.com
The thermal stability of the mesophases is also a critical parameter. Studies on Schiff base supramolecular acids have demonstrated the formation of highly stable smectic A and nematic mesophases. mdpi.com Computational studies have further elucidated the relationship between molecular structure and thermal stability, indicating that factors like van der Waal's volume and the planarity of the phenyl rings linked by the imino group play a crucial role. mdpi.com The stability of the nematic phase in some Schiff base liquid crystals has been shown to be influenced by the electron-donating or withdrawing nature of terminal substituents. nih.gov
Below is a representative data table illustrating the mesomorphic properties of a homologous series of Schiff base esters, which are structurally related to the title compound, showcasing the effect of terminal substituents on transition temperatures.
| Compound | Terminal Group (X) | Melting Temp (°C) | SmA-N/I Temp (°C) | N-I Temp (°C) | Mesophase Range (°C) |
| A | -CH(CH₃)₂ | 89.2 | 113.3 | - | 24.1 (SmA) |
| B | -H | 67.3 | 87.4 | - | 20.1 (SmA) |
| C | -I | 75.4 | 136.3 | 182.0 | 60.9 (SmA), 45.7 (N) |
| D | -F | 70.1 | 143.5 | - | 73.4 (SmA) |
Data adapted from a study on 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate liquid crystals. mdpi.com
Electro-Optical Properties of Liquid Crystalline Phases
The electro-optical properties of liquid crystalline materials are paramount for their application in display technologies and other optoelectronic devices. For liquid crystals based on Schiff bases, these properties are influenced by the molecular structure, which in turn affects parameters such as dielectric anisotropy, birefringence, and switching times. The azomethine linkage in these molecules contributes to their polarizability and can be modified to tune the electro-optical response. mdpi.com
Photochromic and Thermochromic Phenomena in Solid and Solution States
Certain derivatives of this compound, particularly N-salicylideneanilines, exhibit fascinating chromic behaviors, changing color in response to light (photochromism) or heat (thermochromism). This phenomenon is of great interest for applications in smart materials, optical data storage, and sensors.
Mechanism of Chromic Color Change and Molecular Switching
The underlying mechanism for the photochromic and thermochromic effects in many N-salicylideneaniline derivatives is a reversible intramolecular proton transfer, leading to a keto-enol tautomerism. researchgate.net In the ground state, the molecule typically exists in the more stable enol form. Upon irradiation with UV light or an increase in temperature, a proton is transferred from the hydroxyl group to the imine nitrogen, resulting in the formation of the keto tautomer. This keto form has a different electronic structure and is colored, while the enol form is often colorless or pale yellow. researchgate.net This reversible transformation between the two tautomers constitutes a molecular switch.
The process can be summarized as follows: Enol-imine (stable, less colored) ⇌ Keto-amine (metastable, colored)
This switching can be induced by either light or heat, and the reverse reaction often occurs thermally or upon irradiation with visible light.
Design Principles for Photo/Thermochromic Materials Based on Structural Modifications
The efficiency and characteristics of the chromic behavior in these materials can be fine-tuned through strategic structural modifications. One of the key design principles is the control of the molecular conformation, specifically the dihedral angle between the two aromatic rings. researchgate.net
A study on (E)-4-bromo-2-[(phenylimino)methyl]phenol, a derivative of the core structure, revealed that the extent of thermochromism is linked to this dihedral angle. researchgate.netiucr.org Polymorphs with a smaller dihedral angle (i.e., a more planar conformation) tend to exhibit more pronounced thermochromism. researchgate.netiucr.org A larger dihedral angle can lead to increased π-system overlap, which reduces the basicity of the imine nitrogen, thereby disfavoring the formation of the keto form and diminishing the thermochromic effect. researchgate.net
The following table summarizes the relationship between the dihedral angle and thermochromic behavior in two polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol.
| Polymorph | Dihedral Angle (Φ) | Color at Room Temp. | Thermochromic Behavior |
| 1A | 1.8(2)° | Orange | More pronounced color change upon cooling |
| 1B | 45.6(1)° | Yellow | Less pronounced color change upon cooling |
Data adapted from a study on (E)-4-bromo-2-[(phenylimino)methyl]phenol. iucr.org
Other design principles include the introduction of substituents that can influence the strength of the intramolecular hydrogen bond and the crystal packing, both of which play a role in the chromic properties. researchgate.net
Applications in Organic Optoelectronics
The versatile electronic properties of Schiff bases, including this compound and its derivatives, make them promising candidates for applications in organic optoelectronics. Their conjugated π-electron systems are conducive to charge transport, and their structures can be modified to tune their energy levels and optical properties.
While specific applications of the parent compound this compound in organic optoelectronics are not extensively documented, related Schiff base compounds have been investigated for their potential in various devices. One area of interest is in organic light-emitting diodes (OLEDs). The tunable electronic properties of Schiff bases could allow them to function as charge-transporting or emissive materials within the OLED architecture. mdpi.comnih.gov
Furthermore, the significant nonlinear optical (NLO) properties of some Schiff base derivatives have been reported. metall-mater-eng.com Materials with a large third-order NLO response are sought after for applications in optical switching, optical data storage, and optical limiting. acs.org The NLO properties of Schiff bases can be enhanced by creating molecules with a donor-acceptor structure to facilitate intramolecular charge transfer. acs.org For instance, studies on a chloro-substituted phenyliminomethyl phenol (B47542) derivative have demonstrated its potential as a third-order NLO material. metall-mater-eng.com The investigation of this compound derivatives with appropriate donor and acceptor groups could therefore lead to the development of new materials for NLO applications.
Organic Light-Emitting Diodes (OLEDs) Component Research
Schiff bases and their metal complexes are recognized for their significant potential in the development of organic light-emitting diodes (OLEDs) due to their excellent photoluminescent properties and high stability. researchgate.net While direct studies on this compound as an OLED component are not extensively detailed, research on analogous Schiff base structures provides a strong foundation for its potential in this area. Metal complexes of Schiff bases, particularly with zinc(II), are of considerable interest for creating intense blue light emitters, a crucial component for full-color displays and lighting. acs.orgacs.org
The functionality of Schiff bases in OLEDs often relies on their role as emitters within the device's emissive layer. The luminescence properties can be finely tuned by modifying the molecular structure of the Schiff base ligand. researchgate.net For instance, zinc(II) complexes with 1-phenyl-3-methyl-4-formyl-5-pyrazolone azomethines have been explored as emitters, demonstrating intense blue photoluminescence. acs.org These complexes exhibit high thermal stability and quantum efficiency, which are critical parameters for OLED performance. acs.org The introduction of different substituents on the phenyl rings allows for the modulation of the emission wavelength; electron-donating groups can cause a hypsochromic (blue) shift in the luminescence. acs.org
Research on various metal-Schiff base complexes has demonstrated their capability to produce efficient electroluminescence. OLEDs fabricated using these materials have shown promising performance metrics, including low turn-on voltages, high brightness, and good external quantum efficiencies, making them competitive with other classes of fluorescent emitters. acs.org
Table 1: Performance of selected Zinc(II) Schiff Base Complexes in OLEDs
| Emitter Complex | Max. Emission Wavelength (nm) | Turn-on Voltage (V) | Max. Brightness (Cd/m²) | External Quantum Efficiency (%) |
|---|
Data synthesized from studies on related pyrazolone-based azomethine–zinc complexes. acs.org
Other Photonic Device Applications
Beyond OLEDs, the molecular structure of this compound and related benzylideneaniline (B1666777) derivatives makes them suitable for other photonic applications, particularly in the field of nonlinear optics (NLO). metall-mater-eng.comnih.gov NLO materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for technologies like optical switching, frequency conversion, and optical limiting. nih.govresearchgate.net
Schiff bases, with their donor-π-acceptor (D–π–A) electronic configurations, can exhibit significant NLO properties. researchgate.net The delocalized π-electron system across the molecule allows for efficient intramolecular charge transfer upon excitation, which is a key requirement for a high NLO response. researchgate.net Research on compounds with similar structures, such as (E)-4-Chloro-2-((phenylimino)methyl)phenol, has demonstrated second-harmonic generation (SHG), a characteristic NLO phenomenon. metall-mater-eng.com
The potential of these materials is often evaluated by theoretical calculations of their polarizability and hyperpolarizability. nih.gov Studies on styryl-functionalized nitroisoxazoles, which also feature a D–π–A structure, have shown strong NLO responses and high thermal stability (above 200 °C), reinforcing their suitability for photonic and optoelectronic devices. researchgate.net The investigation of N-benzylideneaniline derivatives within photoresponsive polymers has also been explored for applications in polarization holography and the creation of photo-durable, molecularly oriented films for various photonic uses. acs.org
Catalytic Applications of this compound and its Metal Complexes
The imine nitrogen of Schiff bases serves as an excellent coordination site for a wide variety of metal ions, leading to the formation of stable metal complexes. nih.gov These complexes have been extensively studied for their catalytic activity in numerous organic transformations. mdpi.comjocpr.commdpi.com
Investigations in Homogeneous Catalysis
Schiff base metal complexes are highly effective as homogeneous catalysts due to their structural versatility and the ability to modulate the electronic properties of the metal center. jocpr.com This adaptability allows for the creation of highly active and selective catalysts for reactions such as oxidations, reductions, and coupling reactions. nih.govjocpr.com
For example, copper-Schiff base complexes have demonstrated remarkable activity in the oxidation of alcohols to aldehydes or ketones under mild conditions. jocpr.com Similarly, cobalt and nickel-based Schiff base catalysts are frequently employed in the hydrogenation of various functional groups. jocpr.com The catalytic efficiency stems from the ability of the Schiff base ligand to stabilize the metal center in different oxidation states and to facilitate the activation of substrates. jocpr.com The modular nature of Schiff bases allows for the introduction of chiral centers, opening pathways for the development of catalysts for asymmetric synthesis. jocpr.com
While specific studies on this compound complexes are part of a broader research area, the principles derived from studies on analogous systems are directly applicable. For instance, new Ni(II), Cu(II), and Co(II) complexes synthesized with a bidentate azo-azomethine dye have been characterized, indicating the straightforward complexing ability of such ligands. researchgate.net
Exploration in Heterogeneous Catalytic Systems
A significant advancement in the application of Schiff base catalysts is their immobilization on solid supports to create heterogeneous catalysts. jocpr.com This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and catalyst recyclability. jocpr.comnih.gov
Various materials have been used as supports, including silica, zeolites, multi-walled carbon nanotubes (MWCNTs), and polymers. nih.govtandfonline.commdpi.com The immobilization is often achieved by forming covalent bonds between the Schiff base complex and the support, which prevents leaching of the catalyst during the reaction. nih.gov
Table 2: Examples of Heterogeneous Schiff Base Catalysts and Their Applications
| Catalyst System | Support Material | Application | Key Advantages |
|---|---|---|---|
| Mn(III) Schiff base complexes | MCM-41 (mesoporous silica) | Alkene epoxidation | High resistance to leaching, recyclability, no need for axial base. nih.gov |
| Ni(II) Schiff base complex | Multi-wall carbon nanotubes (MWCNTs) | Hantzsch four-component condensation for polyhydroquinoline synthesis | High efficiency, reusability, solvent-free conditions. tandfonline.com |
| Rare-earth metal complexes (La, Nd, Sm, Y) | Multitopic Schiff-base ligands | Intramolecular hydroalkoxylation of alkynols | Good reusability. nih.gov |
These supported catalysts have shown excellent performance in various reactions, highlighting a sustainable and cost-effective approach to industrial chemical synthesis. jocpr.commdpi.com
Development of Chemical Sensing Platforms
The ability of the Schiff base imine group to interact with various chemical species makes it an ideal component for the development of chemical sensors. researchgate.net These sensors often operate on the principle of a detectable change in an optical property, such as color or fluorescence, upon binding with a target analyte. rsc.orgnih.gov
Colorimetric and Fluorescent Chemodosimeters for Anions
Schiff bases have been successfully designed as chemosensors for the selective detection of anions. rsc.orgresearchgate.net The sensing mechanism typically involves the interaction of the anion with the Schiff base, often through hydrogen bonding, which perturbs the electronic structure of the molecule and leads to a change in its absorption (colorimetric) or emission (fluorescent) spectrum. rsc.org
Azo Schiff bases, for instance, have been shown to act as colorimetric and fluorescent sensors for the fluoride anion (F⁻) in solution. rsc.orgresearchgate.net Upon addition of fluoride, a distinct color change is observable by the naked eye, and significant shifts are seen in the UV-Vis and fluorescence spectra. rsc.orgresearchgate.net This high selectivity is a crucial feature of an effective chemosensor. The binding constant and stoichiometry of the sensor-anion complex can be determined using methods like the Benesi–Hildebrand plot. rsc.orgresearchgate.net The development of such sensors is vital for applications in environmental monitoring and biological imaging.
Based on the comprehensive search conducted, there is no specific scientific literature available detailing the use of the chemical compound “this compound” in the context of selective and sensitive detection mechanisms. Consequently, the requested article section on "Elucidation of Selective and Sensitive Detection Mechanisms" for this particular compound cannot be generated.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on this specific topic as requested in the prompt.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Routes and Sustainable Chemical Processes
The future of synthesizing 4-[(E)-(Phenylimino)methyl]aniline and related Schiff bases lies in the development of environmentally friendly and efficient methodologies. Traditional synthesis methods often require long reaction times and the use of volatile organic solvents. In contrast, green chemistry approaches are gaining prominence. tandfonline.com Techniques such as microwave irradiation, ultrasound irradiation, and grinding are being explored to reduce reaction times and energy consumption. tandfonline.comrsc.org
Microwave-assisted synthesis, in particular, has shown remarkable efficiency, often leading to higher yields in significantly shorter time frames compared to conventional heating methods. tandfonline.comnih.gov Another promising avenue is the use of ionic liquids as recyclable catalysts and solvents. nih.govrsc.org These green protocols not only offer high yields under mild conditions but also align with the principles of sustainable chemistry by minimizing waste and environmental impact. rsc.org The development of these innovative synthetic strategies is crucial for the large-scale and environmentally responsible production of Schiff bases. nih.gov
Table 1: Comparison of Synthetic Methods for Schiff Bases
| Method | Typical Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|
| Conventional Heating | 12–83 hours tandfonline.com | Variable | Well-established procedures |
| Microwave Irradiation | 10–48 minutes tandfonline.comnih.gov | 82–94 nih.govrsc.org | Reduced reaction time, energy efficiency, high yields tandfonline.com |
| Ultrasound Irradiation | Varies | High | Eco-friendly, reduced time tandfonline.comrsc.org |
| Ionic Liquid Catalysis | 10 minutes (with microwave) nih.gov | 91–94 nih.gov | Recyclable catalyst/solvent, high yields, mild conditions rsc.org |
This table provides an interactive comparison of different synthetic methodologies.
Advanced Spectroscopic and Structural Probes for Dynamic Phenomena
A deeper understanding of the structural and dynamic properties of this compound is critical for its application. While standard spectroscopic techniques like FT-IR, NMR, and UV-Vis are routinely used for characterization, future research will increasingly rely on more advanced methods. arcjournals.orgjetir.org For instance, detailed 1H and 13C NMR analyses are essential for confirming the formation of the azomethine (-CH=N-) group and elucidating the plausible structure of the compound and its complexes. arcjournals.orgsemanticscholar.org In the FT-IR spectrum, the characteristic stretching vibration of the C=N bond is a key indicator of successful synthesis. arcjournals.org
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for complementing experimental data. tandfonline.comnih.gov DFT calculations can provide insights into the molecule's optimized geometry, electronic structure (HOMO-LUMO energies), and vibrational modes. tandfonline.com These theoretical studies are crucial for understanding phenomena like intramolecular hydrogen bonding and predicting the compound's reactivity and photophysical properties. tandfonline.com The synergy between advanced experimental spectroscopy and high-level theoretical calculations will be vital for unraveling the complex dynamic behaviors of these molecules.
Table 2: Key Spectroscopic Data for N-Benzylideneaniline Derivatives
| Technique | Key Feature | Wavenumber/Chemical Shift | Reference |
|---|---|---|---|
| FT-IR | C=N stretching vibration | 1625.2 cm⁻¹ | arcjournals.orgsemanticscholar.org |
| ¹H NMR | -CH=N- proton | ~10.0 ppm | arcjournals.orgjetir.orgsemanticscholar.org |
| ¹³C NMR | -CH=N- carbon | ~193.8 ppm | arcjournals.orgsemanticscholar.org |
This interactive table summarizes key spectral features for the characterization of the core Schiff base structure.
Integration with Nanotechnology and Supramolecular Assembly
The integration of this compound and its derivatives into nanotechnology and supramolecular chemistry presents exciting opportunities. The ability of Schiff bases to form stable complexes with various metal ions is a cornerstone of this integration. researchgate.netbohrium.com This has led to the synthesis of nano-sized metal complexes with unique properties and applications. pjoes.com For example, Schiff base-derived nanometal complexes with crystallite sizes in the nanometer range have been developed using environmentally friendly methods. pjoes.com
In supramolecular chemistry, the focus is on constructing ordered assemblies through non-covalent interactions. acs.org Schiff bases are excellent building blocks for such architectures due to their ability to participate in hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgmdpi.com These interactions direct the self-assembly of molecules into complex structures like helices, cages, and layers. nih.govrsc.orgmdpi.com The rational design of amphiphilic Schiff bases has been shown to lead to the formation of highly ordered nanostructures in solution. nih.gov Understanding and controlling these self-assembly processes is key to creating novel supramolecular materials with tailored functions. mdpi.com
Rational Design of Next-Generation Functional Materials with Tunable Properties
The modular nature of the Schiff base synthesis, involving the condensation of an amine and a carbonyl compound, allows for extensive structural modifications. mdpi.comresearchgate.net This "tunability" is a significant advantage for the rational design of next-generation functional materials. By carefully selecting the precursor aniline (B41778) and benzaldehyde (B42025) derivatives, researchers can fine-tune the steric and electronic properties of the resulting molecule. mdpi.com
This control over molecular structure directly influences the material's bulk properties, including its optical, electronic, magnetic, and catalytic capabilities. researchgate.net Metal complexes of Schiff bases are particularly interesting in this regard, as the choice of metal ion adds another layer of control over the final properties. researchgate.net These tunable compounds are being investigated for a wide range of applications, such as in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as catalysts. researchgate.netmdpi.com The ability to engineer specific functionalities at the molecular level is a powerful tool for developing advanced materials designed for specific tasks. nih.gov
Multidisciplinary Research Bridging Organic Chemistry, Materials Science, and Theoretical Chemistry
The full potential of this compound and related Schiff bases will be realized through a multidisciplinary research approach. This involves a synergistic collaboration between organic chemists, materials scientists, and theoretical chemists. researchgate.net Organic chemists focus on developing novel and efficient synthetic routes. iosrjournals.org
Materials scientists then characterize the physical properties of these new compounds and explore their integration into functional devices and materials. researchgate.net Theoretical chemists provide crucial support through computational modeling, offering deep insights into molecular structures, reaction mechanisms, and electronic properties that are often difficult to probe experimentally. tandfonline.comnih.gov This integrated approach, which bridges fundamental synthesis with applied materials science and theoretical understanding, is essential for accelerating the discovery and development of new Schiff base-derived technologies. bohrium.com The convergence of these fields is expected to lead to significant breakthroughs in areas ranging from catalysis to bioinorganic chemistry and advanced functional materials. researchgate.netiosrjournals.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm the imine bond (δ ~8.3 ppm for CH=N) and aromatic proton environments.
- FT-IR : A sharp peak near 1620–1640 cm indicates the C=N stretch.
- X-ray crystallography : Resolves stereochemistry (E/Z configuration) and intermolecular interactions, such as hydrogen bonding in the crystalline state .
How can computational methods like molecular docking be applied to study the biological interactions of this compound?
Q. Advanced
- Molecular docking : Used to predict binding affinities with targets like kinases or enzymes. For example, analogs of this compound have shown inhibitory activity against c-Met kinase via π-π stacking and hydrogen bonding with active sites .
- Protocol : Optimize the compound’s 3D structure (using tools like Gaussian), dock into target proteins (AutoDock Vina), and validate with MD simulations.
What strategies can resolve contradictions in reported data regarding the compound’s reactivity or biological activity?
Q. Advanced
- Comparative analysis : Replicate experiments under varying conditions (e.g., pH, solvent polarity) to identify confounding variables.
- Purity verification : Use HPLC (C18 columns, acetonitrile/water mobile phase) to rule out impurities affecting reactivity .
- Meta-analysis : Cross-reference studies with structurally similar compounds (e.g., trifluoromethyl-substituted analogs) to contextualize discrepancies .
What are the key chemical reactions that this compound undergoes, and what derivatives can be synthesized?
Q. Basic
- Oxidation : Forms quinone derivatives using KMnO or HO.
- Reduction : Catalytic hydrogenation (Pd/C, H) yields secondary amines.
- Electrophilic substitution : Halogenation (Br/FeBr) introduces halogens at the para position relative to the imino group .
How does the presence of the imino group influence the compound’s electronic properties and reactivity compared to other aniline derivatives?
Q. Advanced
- Electronic effects : The C=N group withdraws electron density, reducing nucleophilicity at the aniline ring but enhancing stability toward electrophiles.
- Comparative studies : Substituents like trifluoromethyl groups further modulate electron density, as seen in analogs with increased lipophilicity and metabolic stability .
What are the best practices for handling and storing this compound to ensure stability during experiments?
Q. Basic
- Storage : In amber vials under nitrogen at −20°C to prevent hydrolysis of the imine bond.
- Handling : Use anhydrous solvents and gloveboxes to minimize moisture-induced degradation .
What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
Q. Advanced
- Challenges : Low solubility in common solvents and polymorphism.
- Mitigation : Use slow evaporation (e.g., ethyl acetate/hexane mixtures) or diffusion methods. Co-crystallization with carboxylic acids can stabilize lattice packing via hydrogen bonds .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Q. Basic
- Parameter screening : Vary catalyst loading (e.g., 5–10 mol% acetic acid) and reaction time (6–24 hrs).
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
What in silico methods are recommended for predicting the pharmacokinetic properties of derivatives of this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
